molecular formula C15H13F3N4O3S B2719540 N-(4-acetamidophenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899948-58-4

N-(4-acetamidophenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2719540
CAS RN: 899948-58-4
M. Wt: 386.35
InChI Key: SRWKQCDULVCLEK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13F3N4O3S and its molecular weight is 386.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Potential

Research conducted by Severina et al. (2020) explored the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, closely related to the specified chemical, as potential anticonvulsants. They used molecular docking to study the interaction with anticonvulsant biotargets and found moderate anticonvulsant activity in rats.

Herbicidal Activity

In the field of agriculture, Wu et al. (2011) synthesized novel derivatives of a similar compound that exhibited significant herbicidal activities against various dicotyledonous weeds. Their work underscores the potential of such compounds in weed management.

Antimicrobial Applications

Another study by Gul et al. (2017) focused on synthesizing acetamide derivatives for antimicrobial evaluation. They reported that most of the synthesized compounds were active against selected microbial species, highlighting the chemical's potential in combating microbial infections.

Bioactive Synthesis

Research on N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the specified compound, was conducted by Magadum and Yadav (2018). They explored its synthesis as an intermediate for antimalarial drugs, demonstrating its role in pharmaceutical synthesis.

Antiplasmodial Properties

A study by Mphahlele et al. (2017) on related N-acylphenolamine derivatives revealed their potential in vitro antiplasmodial properties, suggesting possible applications in malaria treatment.

Antitumor Activity

In oncology, Yurttaş et al. (2015) synthesized N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, closely related to the target compound, and evaluated their antitumor activity. They found considerable activity against certain cancer cell lines.

Anti-Inflammatory Applications

Golota et al. (2015) explored the synthesis of related 4-thiazolidinone derivatives for potential use as non-steroidal anti-inflammatory drugs. Their work indicated anti-exudative activity, relevant for NSAID development.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O3S/c1-8(23)19-9-2-4-10(5-3-9)20-13(25)7-26-14-21-11(15(16,17)18)6-12(24)22-14/h2-6H,7H2,1H3,(H,19,23)(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKQCDULVCLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

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